N-(2,1-Benzisothiazol-3-yl)-N'-phenylurea
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Overview
Description
N-(2,1-Benzisothiazol-3-yl)-N’-phenylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a benzisothiazole ring and a phenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)-N’-phenylurea typically involves the reaction of 2,1-benzisothiazol-3-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(2,1-Benzisothiazol-3-yl)-N’-phenylurea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzisothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1-Benzisothiazol-3-yl)propanamide
- N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide
Uniqueness
N-(2,1-Benzisothiazol-3-yl)-N’-phenylurea is unique due to its specific structural features, such as the combination of the benzisothiazole ring and the phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
67019-29-8 |
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Molecular Formula |
C14H11N3OS |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
1-(2,1-benzothiazol-3-yl)-3-phenylurea |
InChI |
InChI=1S/C14H11N3OS/c18-14(15-10-6-2-1-3-7-10)16-13-11-8-4-5-9-12(11)17-19-13/h1-9H,(H2,15,16,18) |
InChI Key |
NIWHWZPMEARREK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NS2 |
Origin of Product |
United States |
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